7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a methyl group at the 7th position and a phenyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products:
Oxidation: Isoquinoline derivatives
Reduction: Saturated tetrahydroisoquinoline derivatives
Substitution: Halogenated tetrahydroisoquinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for its neuroprotective and therapeutic effects . It may also inhibit the activity of certain enzymes, such as monoamine oxidase, thereby increasing the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
- 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the methyl group at the 7th position, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
7-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-7-8-13-9-10-17-16(15(13)11-12)14-5-3-2-4-6-14/h2-8,11,16-17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVDQPKNWIVQDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.